molecular formula C16H19BrN2O4 B1368382 Boc-5-bromo-DL-tryptophan CAS No. 67308-26-3

Boc-5-bromo-DL-tryptophan

Cat. No. B1368382
CAS RN: 67308-26-3
M. Wt: 383.24 g/mol
InChI Key: DYUYEAWOUQONRU-UHFFFAOYSA-N
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Description

Boc-5-bromo-DL-tryptophan is a chemical compound with the molecular formula C16H19BrN2O4 . It has a molecular weight of 383.24 . It is a non-proteinogenic alpha-amino acid that is tryptophan in which the hydrogen at position 5 on the indole ring is replaced by a bromo group .


Synthesis Analysis

A new synthesis of 5-bromotryptophan, a potential antisickling agent, from 5-bromo-3-methylindole has been described . The synthesis of many alkaloids has been the central objective of the development of facile synthetic routes for such compounds .


Molecular Structure Analysis

The InChI code for Boc-5-bromo-DL-tryptophan is 1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) .


Physical And Chemical Properties Analysis

Boc-5-bromo-DL-tryptophan appears as an off-white to light beige fine crystalline powder .

Scientific Research Applications

Proteomics Research

Boc-5-bromo-DL-tryptophan: is utilized in proteomics, which involves the study of proteomes and their functions. The compound’s unique properties make it suitable for specialty applications in this field, such as the modification of peptides and proteins for mass spectrometry analysis .

Synthesis of Bioactive Molecules

This compound serves as a building block in the synthesis of bioactive molecules. Its bromine atom can be used for further chemical transformations, leading to the creation of novel compounds with potential therapeutic effects .

Antisickling Agent Synthesis

Boc-5-bromo-DL-tryptophan: has been explored as a precursor in the synthesis of antisickling agents. These are compounds that could potentially treat sickle cell disease by preventing the sickling of red blood cells .

Enzyme Inhibition Studies

Researchers use this compound to study enzyme inhibition. By incorporating it into peptides, scientists can investigate the interaction with enzymes and understand their inhibition mechanisms, which is crucial for drug development .

Fluorescent Probing

The brominated indole core of Boc-5-bromo-DL-tryptophan can be modified to create fluorescent probes. These probes are valuable tools in biochemistry and cell biology for visualizing and tracking biological processes .

Halogenase Enzyme Research

The compound is used in the study of halogenase enzymes. These enzymes catalyze the halogenation of organic compounds, and Boc-5-bromo-DL-tryptophan can help in understanding their reactivity and regioselectivity .

Development of Synthetic Routes

Boc-5-bromo-DL-tryptophan: is also significant in the development of synthetic routes for 3-substituted indoles, which have a wide spectrum of biological activities and are central to the synthesis of many alkaloids .

Chemical Education

In chemical education, this compound is used to demonstrate advanced synthetic techniques and analytical methods. It provides a practical example of how complex organic molecules are synthesized and analyzed .

Safety and Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of fire, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide can be used .

properties

IUPAC Name

3-(5-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUYEAWOUQONRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401226988
Record name 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-5-bromo-DL-tryptophan

CAS RN

67308-26-3
Record name 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67308-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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